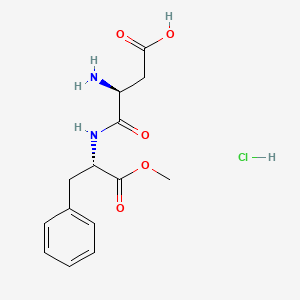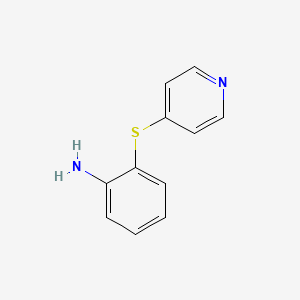
EINECS 272-322-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Chlorobenzo[b]thiophene-2-carboxylic acid can be synthesized by reacting benzo[b]thiophene with chlorobenzene. The specific method involves reacting benzo[b]thiophene with alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product .
Industrial Production Methods: The industrial production of 3-Chlorobenzo[b]thiophene-2-carboxylic acid typically involves large-scale synthesis using the aforementioned method. The reaction conditions are optimized to ensure high yield and purity of the product. The process is carried out in a controlled environment to prevent contamination and ensure safety.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: The major products formed are carboxylic acids and ketones.
Reduction: The major products formed are alcohols and alkanes.
Substitution: The major products formed are halogenated compounds and substituted thiophenes.
Wissenschaftliche Forschungsanwendungen
3-Chlorobenzo[b]thiophene-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry:
- Used as a starting material or intermediate in organic synthesis reactions.
- Acts as a catalyst in certain chemical reactions.
Biology:
- Used in the study of biological pathways and mechanisms.
- Acts as a probe to investigate enzyme activities and interactions.
Medicine:
- Used in the development of pharmaceutical intermediates.
- Acts as a precursor for the synthesis of biologically active compounds.
Industry:
- Used in the production of specialty chemicals and materials.
- Acts as a key component in the manufacturing of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activities. The molecular targets include enzymes involved in oxidation-reduction reactions and receptors involved in signal transduction pathways. The pathways involved include metabolic pathways and signaling cascades that regulate cellular functions.
Vergleich Mit ähnlichen Verbindungen
Benzo[b]thiophene-2-carboxylic acid: Similar structure but lacks the chlorine atom.
3-Bromobenzo[b]thiophene-2-carboxylic acid: Similar structure but contains a bromine atom instead of chlorine.
3-Iodobenzo[b]thiophene-2-carboxylic acid: Similar structure but contains an iodine atom instead of chlorine.
Uniqueness: 3-Chlorobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties. The chlorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
68804-32-0 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
4,7,7-trimethylbicyclo[4.1.0]heptane-3-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-7-4-9-10(11(9,2)3)5-8(7)6-12/h6-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
KUMFUECLVYOXGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2C(C2(C)C)CC1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


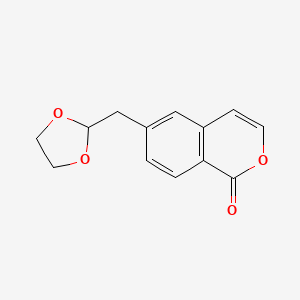

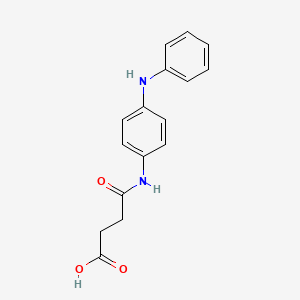

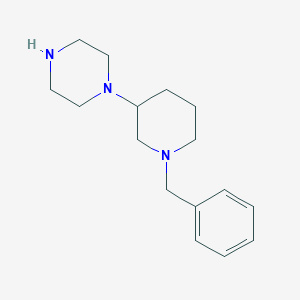

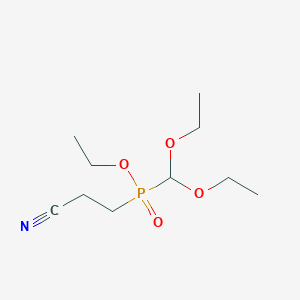
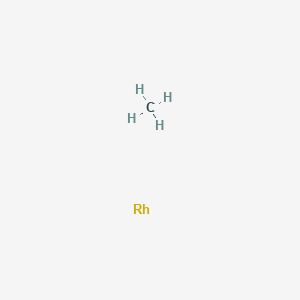
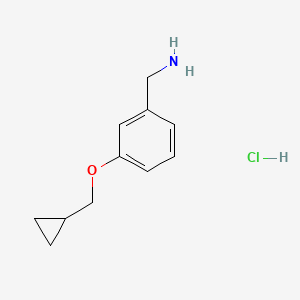
![3-[2-(2,4-dichloro-phenoxy)acetylamino]-N,N-dimethyl-benzamide](/img/structure/B8728525.png)
![5,7-Dibromo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B8728528.png)

